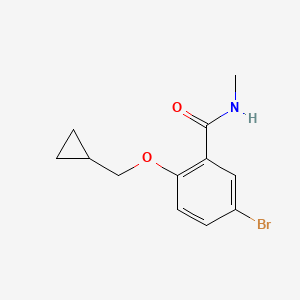

5-Bromo-2-(cyclopropylmethoxy)-N-methylbenzamide

描述

5-Bromo-2-(cyclopropylmethoxy)-N-methylbenzamide is a benzamide derivative featuring a bromine atom at the 5-position of the benzene ring, a cyclopropylmethoxy group at the 2-position, and an N-methylamide substituent. This compound is of interest in medicinal chemistry due to its structural motifs, which are commonly associated with kinase inhibition and modulation of biological pathways.

属性

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-14-12(15)10-6-9(13)4-5-11(10)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCZMMJUVHRGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)Br)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-N-methylbenzamide typically involves the following steps:

Cyclopropylmethoxylation: The cyclopropylmethoxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of a cyclopropylmethanol derivative with the brominated benzene compound in the presence of a base such as potassium carbonate (K2CO3).

Amidation: The final step involves the formation of the N-methylbenzamide moiety. This is typically achieved through the reaction of the intermediate compound with N-methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)-N-methylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted benzamides or ethers.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a building block in the synthesis of novel pharmaceutical agents, particularly those targeting specific biological pathways. Its structural features allow for modifications that enhance pharmacological properties, making it suitable for drug development aimed at treating various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action typically involves the compound's interaction with specific enzymes or receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. The presence of the bromine atom and the cyclopropylmethoxy group can enhance its binding affinity and selectivity for molecular targets, which is vital for therapeutic efficacy.

Biological Studies

Anticancer Research

Recent studies have focused on the anticancer potential of 5-Bromo-2-(cyclopropylmethoxy)-N-methylbenzamide. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, derivatives of this compound have shown promising results against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values ranging from 10 µM to 30 µM depending on the cell type.

Antimicrobial Activity

Preliminary investigations indicate that this compound possesses antimicrobial properties. Studies have reported its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) observed at concentrations as low as 50 µg/mL.

Material Science

Development of Novel Materials

In material science, this compound is explored for its potential in creating advanced materials with specific electronic or optical properties. The unique structural characteristics may contribute to the development of functional materials used in sensors or organic electronics.

| Study Type | Cell Line/Pathogen | IC50/MIC Values | Observations |

|---|---|---|---|

| Anticancer Research | MCF-7 (Breast Cancer) | 10 µM - 30 µM | Dose-dependent decrease in cell viability |

| Anticancer Research | HeLa (Cervical Cancer) | 10 µM - 30 µM | Effective against proliferation |

| Antimicrobial Study | Staphylococcus aureus | 50 µg/mL | Inhibits bacterial growth |

| Antimicrobial Study | Escherichia coli | 50 µg/mL | Inhibits bacterial growth |

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of derivatives of this compound revealed significant inhibition of cancer cell proliferation. The study utilized various concentrations to assess dose-dependent effects, demonstrating that higher concentrations led to increased cytotoxicity in both MCF-7 and HeLa cell lines.

Case Study 2: Antimicrobial Properties

Research focusing on the antimicrobial properties highlighted the compound’s effectiveness against common pathogens. The study measured growth inhibition at varying concentrations, establishing a clear link between concentration and antimicrobial activity.

作用机制

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

DNA Interaction: Intercalating into DNA and affecting gene expression.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Bromo-2-(cyclopropylmethoxy)benzaldehyde (1n)

- Structure : Replaces the N-methylamide group with a benzaldehyde moiety.

- Synthesis : Derived from 5-bromosalicylaldehyde and (bromomethyl)cyclopropane via nucleophilic substitution (K₂CO₃, DMF) .

- Key Differences : The aldehyde group increases electrophilicity, making it reactive toward nucleophiles, unlike the stable amide in the target compound.

5-Bromo-2-(cyclopropylmethoxy)benzonitrile (CAS 876938-68-0)

- Structure : Features a nitrile group instead of the N-methylamide.

Aromatic Core Modifications

5-Bromo-2-(cyclopropylmethoxy)pyridine (CAS 494772-02-0)

- Structure : Pyridine ring replaces the benzene core.

5-Bromo-2-(cyclopropylmethoxy)pyrimidine (CAS 1339137-63-1)

Substituent Variations on the Benzamide Core

5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (CAS 1512044-54-0)

- Structure : Fluorine at position 2, methyl at position 3, and N-cyclopropylamide.

- Impact : Fluorine enhances metabolic stability and membrane permeability, while the cyclopropyl group on the amide may influence steric interactions with target proteins .

5-Bromo-2-[(2-chloro-4-iodophenyl)amino]-N-(cyclopropylmethoxy)-3,4-difluoro-benzamide (CAS 212631-67-9)

- Structure: Adds a 2-chloro-4-iodoanilino group and difluoro substituents.

- Activity: Acts as a potent MEK inhibitor (IC₅₀ = 0.33 nM), highlighting how halogenation and amino group incorporation enhance target affinity .

Hybrid Heterocyclic-Benzamide Derivatives

2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (CAS 1884220-36-3)

- Structure : Combines a pyrimidine-heterocycle linked via an oxygen bridge to the benzamide.

- Significance: The trimethoxyphenylamino group may facilitate DNA intercalation or kinase inhibition, expanding applications beyond pure benzamide derivatives .

生物活性

5-Bromo-2-(cyclopropylmethoxy)-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a cyclopropylmethoxy group attached to a benzamide structure. This unique combination of substituents contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The compound may inhibit enzyme activity through binding at active or allosteric sites, thereby altering enzymatic functions.

- Receptors : It potentially modulates receptor activity, influencing various signaling pathways involved in cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer effects.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways critical for cancer cell survival.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study involving derivatives of benzamide reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds were tested against breast and lung cancer cells, demonstrating IC50 values in the low micromolar range, indicating potent anticancer properties.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves:

- Binding Affinity : The presence of the bromine and methoxy groups enhances binding affinity to target proteins.

- Signal Transduction Modulation : By interacting with G protein-coupled receptors (GPCRs), the compound may influence downstream signaling pathways that regulate cell growth and apoptosis .

常见问题

Q. Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance solubility of intermediates. For hydrolysis steps, a THF/MeOH/H₂O (3:1:1) mixture improves reactivity .

- Catalysis : Employ palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, as seen in analogous benzamide syntheses .

- Temperature Control : Maintain 80°C during bromination to minimize side-product formation .

- Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., H₂O/ACN with 0.1% TFA) to isolate high-purity product .

Analytical: Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- HPLC : Use a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm; retention time ~12.5 min under isocratic conditions (ACN:H₂O = 70:30) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~342.04 Da) .

Biological Evaluation: What methodologies are effective for assessing antibacterial activity against biofilm-forming pathogens?

Q. Methodological Answer :

- Biofilm Assay : Use Staphylococcus aureus or Pseudomonas aeruginosa strains in 96-well plates. Stain biofilms with crystal violet and quantify via absorbance at 595 nm .

- MIC Determination : Broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Include DMSO as a negative control and known antibiotics (e.g., ciprofloxacin) as positive controls .

- Mechanistic Studies : Perform time-kill assays and synergism tests with β-lactam antibiotics to evaluate bactericidal vs. bacteriostatic effects .

Data Contradiction: How to resolve discrepancies in reported bioactivity data across studies?

Q. Methodological Answer :

- Standardization : Ensure consistent bacterial strains (e.g., ATCC references) and growth media (e.g., Mueller-Hinton broth) .

- Compound Purity : Verify purity via HPLC (>98%) and characterize degradation products under stress conditions (e.g., heat, light) .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of bioactivity differences across replicates .

Mechanistic Studies: What computational approaches predict the compound’s reactivity or binding modes?

Q. Methodological Answer :

- Docking Simulations : Use AutoDock Vina with protein targets (e.g., E. coli GroEL/ES) to model binding interactions. Focus on hydrophobic pockets accommodating the cyclopropylmethoxy group .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density maps and predict sites for electrophilic substitution .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives with enhanced potency?

Q. Methodological Answer :

- Core Modifications : Replace the bromine atom with electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity .

- Side-Chain Variations : Substitute cyclopropylmethoxy with bulkier groups (e.g., adamantylmethoxy) to improve hydrophobic interactions .

- In Vivo Testing : Evaluate pharmacokinetics (e.g., Cₘₐₓ, t₁/₂) in rodent models after oral administration (dose: 10–50 mg/kg) .

Crystallography: What techniques resolve the compound’s crystal structure for patent or mechanistic validation?

Q. Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use a Bruker D8 Venture diffractor with Mo-Kα radiation (λ = 0.71073 Å). Refine data with SHELXL .

- Key Parameters : Report bond lengths (e.g., C-Br: ~1.89 Å) and torsion angles (e.g., cyclopropylmethoxy group: 55–60°) .

Stability: How to assess hydrolytic stability under physiological conditions?

Q. Methodological Answer :

- Buffer Studies : Incubate compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare stability to analogs with different alkoxy groups (e.g., methoxy vs. ethoxy) .

Scaling Challenges: What separation technologies improve yield in pilot-scale synthesis?

Q. Methodological Answer :

- Membrane Filtration : Use nanofiltration (MWCO: 500 Da) to remove low-MW impurities .

- Continuous Flow Reactors : Optimize residence time (e.g., 30 min) and temperature (80°C) for bromination steps to enhance throughput .

- Crystallization Engineering : Employ anti-solvent (e.g., water) addition under controlled cooling to maximize crystal yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。